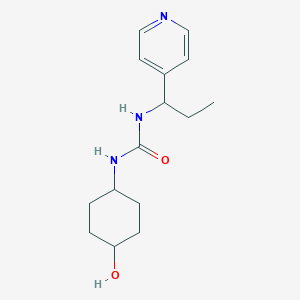![molecular formula C18H24FN3O3 B6640391 1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea, also known as "Compound X," is a synthetic compound that has shown promising results in scientific research for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to work through multiple pathways. In cancer research, Compound X has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In cardiovascular research, Compound X has been shown to reduce oxidative stress and inflammation by inhibiting the activity of various enzymes and signaling pathways. In neurological research, Compound X has been shown to improve cognitive function by enhancing neuronal signaling and reducing neuroinflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in scientific research. In cancer research, Compound X has been shown to induce apoptosis, inhibit cell growth and division, and inhibit the activity of various enzymes and signaling pathways. In cardiovascular research, Compound X has been shown to reduce oxidative stress and inflammation, improve endothelial function, and inhibit the activity of various enzymes and signaling pathways. In neurological research, Compound X has been shown to improve cognitive function, enhance neuronal signaling, and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments, including its synthetic availability, stability, and specificity for certain enzymes and signaling pathways. However, there are also limitations to using Compound X in lab experiments, including its potential toxicity and lack of specificity for certain cell types or tissues.
Zukünftige Richtungen
There are several future directions for research on Compound X, including further studies on its mechanism of action, optimization of its pharmacological properties, and clinical trials for its potential use in treating various diseases. Additionally, research on the potential side effects and toxicity of Compound X is needed to ensure its safety for human use. Overall, the promising results of scientific research on Compound X suggest that it has the potential to be a valuable tool for treating various diseases in the future.
Synthesemethoden
Compound X is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-fluoro-N-methylaniline with propylamine to form 3-(2-fluoro-N-methylanilino)propylamine. This intermediate is then reacted with 2-furan-2-yl-2-hydroxyethylamine to form the final product, 1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential use in treating various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death. In cardiovascular research, Compound X has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular disease. In neurological research, Compound X has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-18(24,16-9-5-12-25-16)13-21-17(23)20-10-6-11-22(2)15-8-4-3-7-14(15)19/h3-5,7-9,12,24H,6,10-11,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPHWJQCNWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCCN(C)C1=CC=CC=C1F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)

![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B6640380.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)